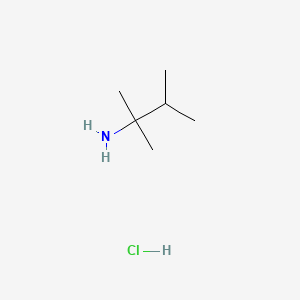![molecular formula C10H12O3 B1266411 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol CAS No. 6974-61-4](/img/structure/B1266411.png)
1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol
Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Chemical Reactions
- The compound is used in the acid-catalyzed condensation of glycerol with various aldehydes and acetones to form [1,3]dioxan-5-ols, which are precursors for 1,3-propanediol derivatives. This process is catalyzed using various solid acids, highlighting its potential as a novel platform chemical (Deutsch, Martin, & Lieske, 2007).
Molecular Aggregation Studies
- The compound has been studied for its role in molecular aggregation, particularly in how its structure affects aggregation processes in various organic solvents. This is important for understanding its behavior in different chemical environments (Matwijczuk et al., 2016).
Anticancer Activity
- Derivatives of 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol have been synthesized and evaluated for their anticancer activity. This includes the design, synthesis, and biological activity evaluation of six such derivatives, underscoring its potential in drug development (Alphonsa, 2020).
Synthesis and Characterization of Novel Compounds
- The compound serves as a key component in the synthesis of novel organoselenium compounds, which are characterized using various spectroscopic techniques. This includes the study of its thermal decomposition behavior and X-ray crystallography (Nagpal, Kumar, & Bhasin, 2015).
Structural Elucidation and Analysis
- It is also used in the structural analysis of pyrazole derivatives, providing insights into molecular interactions and stability. This includes studies using techniques like NMR, mass spectral analysis, and Hirshfeld surface analysis (Naveen et al., 2018).
Antimicrobial Activity
- The compound and its derivatives have been synthesized and evaluated for their antimicrobial properties. This highlights its potential application in the development of new antimicrobial agents (Umesha & Basavaraju, 2014).
Development of New Antidepressants
- It has been explored in the development of new antidepressants. Specifically, derivatives of this compound have been found to possess dual 5-HT1A receptor antagonism and serotonin reuptake inhibition properties (Takeuchi et al., 2003).
Mechanism of Action
Target of Action
The primary targets of 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol are microtubules and their component protein, tubulin . These are crucial components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The affected pathway is the cell cycle , specifically the mitotic phase . The compound’s interaction with tubulin disrupts the formation of the mitotic spindle, which is essential for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the S phase .
Pharmacokinetics
The compound’s molecular weight of 2593004 suggests it may have suitable pharmacokinetic properties, as molecules under 500 Daltons generally have good absorption and distribution .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This means that the compound prevents the cells from dividing and leads to their programmed death .
Future Directions
The compound and its derivatives may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Biocatalysis is also expected to play a larger role in the production of drugs, emphasizing green chemistry .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7,11H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMKZYKJYMJYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344502 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6974-61-4 | |
| Record name | 1,3-Benzodioxole-5-ethanol, alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6974-61-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


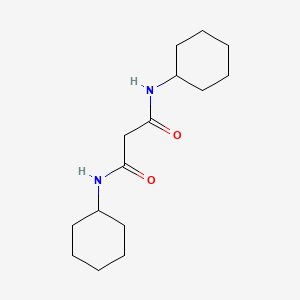
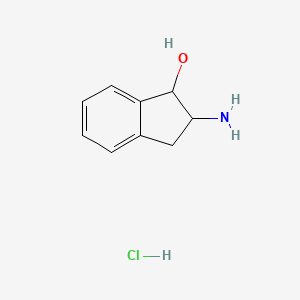
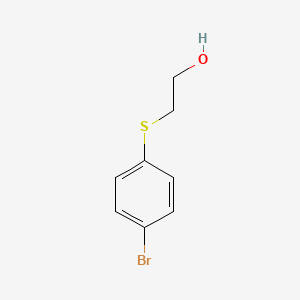
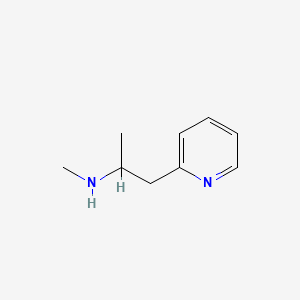
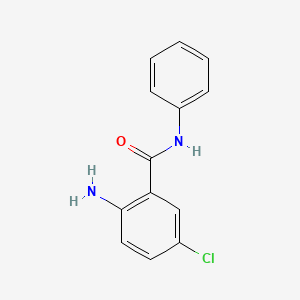
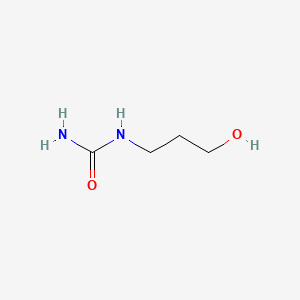


![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)




